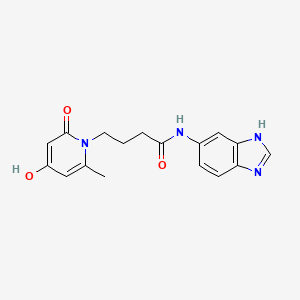

N-(1H-benzimidazol-6-yl)-4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide

Description

N-(1H-benzimidazol-6-yl)-4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide is a complex organic compound featuring both benzimidazole and pyridinone moieties. These structural elements are often associated with biological activity, making this compound of interest in various fields of scientific research.

Properties

Molecular Formula |

C17H18N4O3 |

|---|---|

Molecular Weight |

326.35 g/mol |

IUPAC Name |

N-(3H-benzimidazol-5-yl)-4-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)butanamide |

InChI |

InChI=1S/C17H18N4O3/c1-11-7-13(22)9-17(24)21(11)6-2-3-16(23)20-12-4-5-14-15(8-12)19-10-18-14/h4-5,7-10,22H,2-3,6H2,1H3,(H,18,19)(H,20,23) |

InChI Key |

OUBHKYQOFIUNTB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCCC(=O)NC2=CC3=C(C=C2)N=CN3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-6-yl)-4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

Synthesis of the Pyridinone Moiety: This involves the cyclization of a suitable precursor, such as a β-keto ester, with an amine.

Coupling Reaction: The benzimidazole and pyridinone units are then linked via a butanamide spacer, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-6-yl)-4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the pyridinone ring can be oxidized to a ketone.

Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amine.

Substitution: Halogenation or alkylation reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or chemical reduction using NaBH₄ (Sodium borohydride).

Substitution: Halogenating agents like NBS (N-Bromosuccinimide) or alkylating agents like alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N-(1H-benzimidazol-6-yl)-4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-6-yl)-4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the pyridinone ring can interact with receptor sites, modulating their function. These interactions can affect various cellular pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(1H-benzimidazol-2-yl)-4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide: Similar structure but with a different substitution pattern on the benzimidazole ring.

N-(1H-benzimidazol-6-yl)-4-(4-hydroxy-2-oxopyridin-1(2H)-yl)butanamide: Lacks the methyl group on the pyridinone ring.

Uniqueness

N-(1H-benzimidazol-6-yl)-4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide is unique due to the specific positioning of its functional groups, which can lead to distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Biological Activity

N-(1H-benzimidazol-6-yl)-4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide, a compound featuring a benzimidazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 284.31 g/mol |

| LogP | 3.4 |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bonds | 7 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including the compound . A review by Fei and Zhou (2021) indicates that benzimidazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effective inhibition against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

Anticancer Properties

Benzimidazole derivatives are also recognized for their anticancer properties. Research has demonstrated that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The compound under consideration may share these properties due to its structural similarities with other active benzimidazole-based drugs.

Anti-inflammatory Effects

The anti-inflammatory activity of benzimidazole derivatives has been documented, with compounds exhibiting significant inhibition of pro-inflammatory cytokines. This activity is crucial for developing new therapeutic agents for inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzimidazole derivatives suggests that modifications to the benzimidazole core or substituents can significantly influence biological activity. For example:

- Substituent Variations : The presence of hydroxyl or methoxy groups can enhance solubility and bioavailability.

- Linker Modifications : Altering the length or nature of the linker between the benzimidazole and other functional groups can affect receptor binding and efficacy.

These insights are critical for optimizing the pharmacological profile of this compound.

Study 1: Antibacterial Activity Assessment

In a comparative study, several benzimidazole derivatives were evaluated for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating promising antibacterial potential .

Study 2: Anticancer Mechanism Exploration

A detailed investigation into the anticancer mechanisms revealed that the compound induced cell cycle arrest in cancer cell lines. Flow cytometry analysis showed an increase in cells in the G0/G1 phase, suggesting a halt in cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.